3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling: The carboxylic acid group can be activated and coupled with other amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: EDC and NHS in an organic solvent like dichloromethane (DCM).
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Amide Derivatives: Coupling reactions produce various amide derivatives depending on the reacting amine.
Scientific Research Applications
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid is widely used in scientific research:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides, protecting amino groups during chain elongation.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Employed in the design and synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved are specific to the synthesis process and the intended application of the final product .
Comparison with Similar Compounds
Similar Compounds
Boc-Protected Amino Acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.
Cbz-Protected Amino Acids: Use benzyloxycarbonyl (Cbz) as a protecting group.
Uniqueness
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid is unique due to the stability and ease of removal of the Fmoc group under mild conditions, making it highly suitable for solid-phase peptide synthesis .
Properties
CAS No. |
2171862-11-4 |
---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 |
Purity |
95 |
Origin of Product |
United States |
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